5-Iodo-8-quinolinol

Vue d'ensemble

Description

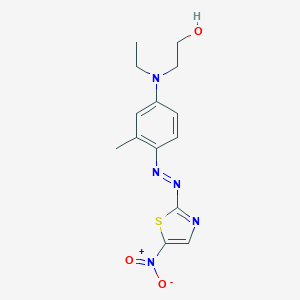

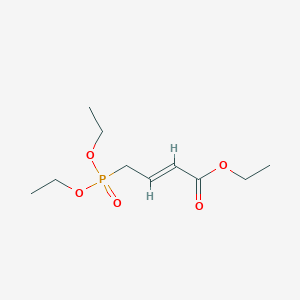

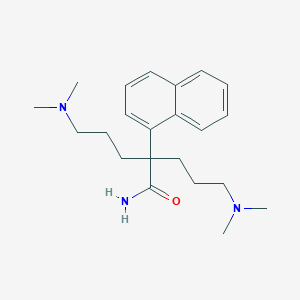

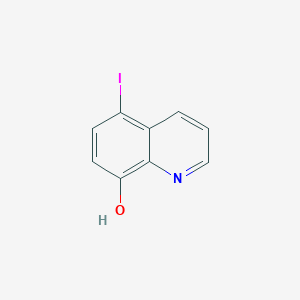

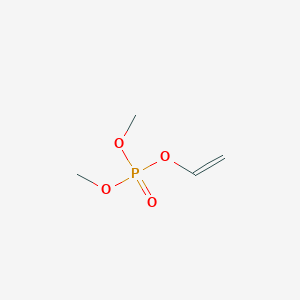

5-Iodo-8-quinolinol, also known as 5-iodoquinolin-8-ol, is a compound with the molecular formula C9H6INO . It is a derivative of quinoline, which is an organic crystalline material made up of a phenol ring fused with a pyridine ring . Quinoline derivatives have a wide range of uses, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions .

Synthesis Analysis

The synthesis of 5-Iodo-8-quinolinol and its derivatives can be achieved through various methods. For instance, a solvent-assisted co-grinding method has been used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .

Molecular Structure Analysis

The molecular structure of 5-Iodo-8-quinolinol can be represented by the InChI string InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H . The compound has a molecular weight of 271.05 g/mol . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-8-quinolinol include a molecular weight of 271.05 g/mol, an XLogP3 of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 270.94941 g/mol .

Applications De Recherche Scientifique

Antifungal Treatment

5-iodoquinolin-8-ol, commonly known as Clioquinol, has been used as an antifungal cream to treat various fungal infections . Its efficacy against fungi makes it a valuable compound in dermatology, particularly for skin conditions like athlete’s foot and ringworm.

Antibacterial Agent

The compound exhibits antibacterial properties , making it useful in creams for treating skin infections . Its ability to inhibit bacterial growth allows it to be used in situations where skin integrity is compromised by bacterial colonization.

Antiprotozoal Activity

Research has shown that 5-iodoquinolin-8-ol has activity against protozoal infections like Leishmaniasis . It has been evaluated for its effectiveness against Leishmania species, showing promise as a potential antiprotozoal therapeutic agent.

Chelation Therapy

5-iodoquinolin-8-ol has been investigated as a chelator of metal ions, particularly copper and zinc . This property is significant in the context of neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation is implicated.

Antineoplastic Properties

As an antineoplastic agent , 5-iodoquinolin-8-ol may have applications in cancer therapy . Its role in inhibiting the proliferation of neoplastic cells could be harnessed to develop new anticancer drugs.

Dermatological Applications

In combination with other compounds like hydrocortisone, 5-iodoquinolin-8-ol is used to treat various dermatoses, including eczema and dermatitis . Its anti-inflammatory properties make it a versatile agent in dermatological preparations.

Veterinary Medicine

The compound has also been approved for use in veterinary medicine . Its broad-spectrum antimicrobial activity is beneficial in treating infections in animals, contributing to animal health and welfare.

Research Tool in Cell Biology

Due to its ability to induce cellular responses such as changes in mitochondrial membrane potential and reactive oxygen species production, 5-iodoquinolin-8-ol serves as a valuable research tool in cell biology studies . It helps in understanding cellular mechanisms and responses to external stimuli.

Propriétés

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-8-quinolinol | |

CAS RN |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?

A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.

Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?

A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.

Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?

A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)